molecular formula C141H211N43O41 B1142002 Galanin (1-29) (rat, mouse) CAS No. 114547-31-8

Galanin (1-29) (rat, mouse)

Cat. No.: B1142002
CAS No.: 114547-31-8
M. Wt: 3164.48
Attention: For research use only. Not for human or veterinary use.
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Description

Galanin is a neuropeptide consisting of 29 amino acids in most mammals, including rats. It was initially isolated from porcine intestine and is widely distributed in the central and peripheral nervous systems. Galanin plays a crucial role in regulating various physiological processes such as neuroendocrine release, cognition, and nerve regeneration .

Mechanism of Action

Target of Action

Galanin, a neuropeptide, interacts with three G-protein-coupled receptors, namely GalR1, GalR2, and GalR3 . These receptors are widely expressed in the central and peripheral nervous systems and in the endocrine system .

Mode of Action

Galanin predominantly acts as an inhibitory, hyperpolarizing neuromodulator . It regulates numerous physiological and pathological processes through its interactions with the GalR1, GalR2, and GalR3 receptors . The functional coupling of these receptors initiates multiple downstream signaling cascades .

Biochemical Pathways

Galaninergic signaling is predominantly inhibitory and involves pathways such as MAPK and AKT . It also controls the functioning of the neuroendocrine system by affecting feeding, thermoregulation, cellular energy metabolism, as well as osmotic and water balance .

Result of Action

Galanin has a role in mediating food intake, memory, sexual behavior, nociception, and is also associated with diseases such as Alzheimer’s disease, epilepsy, diabetes mellitus, and chronic pain . It has been shown to regulate motility and secretion in the gastrointestinal tract . In addition, Galanin has been found to inhibit glucose-induced insulin release .

Action Environment

The action of Galanin is influenced by environmental psychosocial stressors. Episodes of depression, which Galanin is implicated in, are usually preceded by adverse life events, and early childhood experiences of physical and emotional abuse and parental neglect are important vulnerability factors .

Biochemical Analysis

Biochemical Properties

“Galanin, rat” interacts with various enzymes, proteins, and other biomolecules. It acts in the heart and peripheral organs and tissues not only through neuronal mechanisms, but by an activation of the GalR1-3 cellular receptors . These receptors are a potential target for treatment of various diseases .

Cellular Effects

“Galanin, rat” has a significant impact on various types of cells and cellular processes. It reduces the formation of the short-lived ROS in the reperfused myocardium, as well as of lipid radicals in blood plasma . This indicates that galanin receptors could be a promising therapeutic target for cardiovascular diseases .

Molecular Mechanism

“Galanin, rat” exerts its effects at the molecular level through various mechanisms. It acts through the activation of the GalR1-3 cellular receptors . These receptors are G-protein-coupled receptors and show substantial differences in the functional coupling that eventually initiate multiple downstream signaling cascades .

Temporal Effects in Laboratory Settings

The effects of “Galanin, rat” change over time in laboratory settings. The administration of “Galanin, rat” reduced the infarct size by 40% and decreased the activity of necrosis markers CK-MB (Creatine Kinase-MB) and LDH (Lactate Dehydrogenase) in the blood plasma .

Metabolic Pathways

“Galanin, rat” is involved in various metabolic pathways. It improves the metabolic state of the infarcted heart, increases the ATP content, the total adenine nucleotide pool, phosphocreatine, and total creatine, and decreases the lactate level compared to a control .

Preparation Methods

Synthetic Routes and Reaction Conditions: The full-length rat galanin (GWTLNSAGYLLGPHAIDNHRSFSDKHGLT-NH2) is prepared using solid-phase peptide synthesis with the Fmoc-strategy. The peptide chain is elongated both by one amino acid and by fragment condensation. Fragments with the C-terminal glycine residue are synthesized by the solid-phase method on the 2-chlorotrityl chloride resin or by conventional peptide synthesis in solution. After reversed-phase high-performance liquid chromatography, galanin achieves the correct molecular weight and 98% purity .

Industrial Production Methods: Industrial production of galanin involves large-scale solid-phase peptide synthesis, ensuring high purity and yield. The process includes automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Galanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide for specific research or therapeutic purposes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Specific amino acid residues can be substituted using solid-phase peptide synthesis techniques.

Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity, which are used in various research applications to study the function and mechanism of galanin.

Scientific Research Applications

Galanin has numerous scientific research applications across various fields:

Comparison with Similar Compounds

    Galanin-like peptide: Shares structural similarities with galanin and is involved in similar physiological processes.

    Neuropeptide Y: Another neuropeptide with overlapping functions in regulating appetite, anxiety, and stress responses.

    Substance P: Involved in pain perception and has some functional similarities with galanin.

Uniqueness: Galanin is unique due to its specific receptor interactions and the diverse range of physiological processes it regulates. Its ability to bind to multiple receptor subtypes (GALR1, GALR2, and GALR3) and mediate different effects depending on the tissue and receptor subtype sets it apart from other neuropeptides .

Biological Activity

Galanin (1-29) is a neuropeptide that plays a significant role in various physiological processes, including modulation of cognitive functions, energy balance, and seizure activity. This article delves into the biological activity of Galanin (1-29) specifically in rat and mouse models, highlighting its receptor interactions, effects on behavior and cognition, and implications for therapeutic applications.

Galanin (1-29) acts as a non-selective agonist for galanin receptors (GALR1, GALR2, GALR3) with high affinity. The inhibition constant (KiK_i) values for these receptors are as follows:

  • GALR1 : 0.98 nM
  • GALR2 : 1.48 nM
  • GALR3 : 1.47 nM .

This high affinity indicates that Galanin (1-29) can effectively activate these receptors, leading to various biological responses.

Anticonvulsant Effects

Research has shown that Galanin (1-29) possesses anticonvulsant properties. It has been demonstrated to prevent the occurrence of fully kindled seizures in rat models, suggesting its potential use in managing seizure disorders . The mechanism underlying this effect may involve modulation of neurotransmitter release and neuronal excitability through galanin receptor activation.

Cognitive Functions and Emotional Learning

Galanin's role in cognitive functions has been extensively studied. In experiments involving fear conditioning tasks, rats treated with Galanin exhibited significant deficits in emotional learning and memory. Specifically, these animals showed reduced freezing behavior in trace cued fear conditioning tasks, which require hippocampal mediation . This impairment suggests that Galanin may inhibit certain cognitive processes critical for emotional memory formation.

Summary of Cognitive Studies

Study FocusFindings
Trace Cued Fear ConditioningRats administered Galanin showed less freezing behavior compared to controls, indicating impaired emotional memory .
Spatial Navigation TasksTransgenic mice overexpressing Galanin displayed deficits in tasks like the Morris water task .
Long-term PotentiationGalanin inhibits long-term potentiation in hippocampal slices from both rats and mice, suggesting a role in synaptic plasticity modulation .

Effects on Energy Balance

Galanin (1-29) also influences energy balance. Studies indicate that central administration of galanin can stimulate feeding behavior initially but may lead to reduced food intake and body weight over time. This dual effect highlights the complex role of galanin in appetite regulation .

Behavioral Studies on Anxiety

In behavioral tests assessing anxiety-like behavior, galanin receptor knockout mice (GAL-R1 -/-) displayed increased anxiety levels compared to wild-type controls. This finding supports the hypothesis that galanin exerts anxiolytic effects through the GAL-R1 receptor under stress conditions .

Case Studies and Research Findings

Several studies have explored the implications of galanin's biological activity:

  • Seizure Modulation : Research indicates that Galanin administration can alter seizure thresholds in animal models, suggesting therapeutic potential for epilepsy .
  • Cognitive Impairments : Studies consistently show that both exogenous administration of galanin and endogenous overexpression lead to cognitive deficits across various tasks .
  • Anxiety Responses : The role of galanin in modulating anxiety responses has been documented, linking its action to specific receptor pathways that influence stress-related behaviors .

Properties

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-3-hydroxy-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C141H211N43O41/c1-15-71(10)113(139(224)177-100(52-112(199)200)132(217)173-97(49-105(144)191)129(214)171-96(48-81-57-151-66-159-81)128(213)166-86(30-23-37-152-141(147)148)122(207)178-102(62-186)136(221)169-92(43-76-25-17-16-18-26-76)127(212)180-103(63-187)137(222)174-99(51-111(197)198)131(216)165-85(29-21-22-36-142)121(206)170-94(46-79-55-149-64-157-79)120(205)155-59-109(195)163-88(40-68(4)5)133(218)182-114(74(13)188)116(146)201)181-118(203)73(12)161-123(208)95(47-80-56-150-65-158-80)175-138(223)104-31-24-38-184(104)110(196)60-156-119(204)87(39-67(2)3)167-124(209)89(41-69(6)7)168-126(211)91(44-77-32-34-82(190)35-33-77)164-108(194)58-154-117(202)72(11)160-135(220)101(61-185)179-130(215)98(50-106(145)192)172-125(210)90(42-70(8)9)176-140(225)115(75(14)189)183-134(219)93(162-107(193)53-143)45-78-54-153-84-28-20-19-27-83(78)84/h16-20,25-28,32-35,54-57,64-75,85-104,113-115,153,185-190H,15,21-24,29-31,36-53,58-63,142-143H2,1-14H3,(H2,144,191)(H2,145,192)(H2,146,201)(H,149,157)(H,150,158)(H,151,159)(H,154,202)(H,155,205)(H,156,204)(H,160,220)(H,161,208)(H,162,193)(H,163,195)(H,164,194)(H,165,216)(H,166,213)(H,167,209)(H,168,211)(H,169,221)(H,170,206)(H,171,214)(H,172,210)(H,173,217)(H,174,222)(H,175,223)(H,176,225)(H,177,224)(H,178,207)(H,179,215)(H,180,212)(H,181,203)(H,182,218)(H,183,219)(H,197,198)(H,199,200)(H4,147,148,152)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQDYHHNJBOXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CNC=N3)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C141H211N43O41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3164.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of galanin in the rostral ventrolateral medulla (RVLM) and its potential implications for blood pressure control?

A1: While the provided abstract [] focuses on the role of AT1A receptors in blood pressure regulation, it also mentions that galanin is a neuropeptide found in the central nervous system, with potential effects on blood pressure control. The abstract states that "very few studies have investigated the role of galanin in the central control of BP and to our knowledge no studies have specifically investigated galanin’s effects in the RVLM." [] This highlights the need for further research to elucidate the specific mechanisms of action of galanin within the RVLM and its impact on blood pressure. Understanding galanin's role in this context could potentially open avenues for developing novel therapeutic interventions for hypertension.

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